7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline

Catalog No.
S12317889
CAS No.
M.F
C16H17NO
M. Wt
239.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline

Product Name

7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline

IUPAC Name

7-phenylmethoxy-1,2,3,4-tetrahydroquinoline

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C16H17NO/c1-2-5-13(6-3-1)12-18-15-9-8-14-7-4-10-17-16(14)11-15/h1-3,5-6,8-9,11,17H,4,7,10,12H2

InChI Key

NFXLCQWSJCMLRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1

7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the class of tetrahydroquinolines, characterized by the presence of a benzyloxy group at the seventh position of the quinoline structure. This compound features a bicyclic structure composed of a benzene ring fused to a piperidine-like ring, which contributes to its unique properties. The molecular formula of 7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline is C_{15}H_{17}N O, and it has a molecular weight of approximately 241.30 g/mol.

Typical for tetrahydroquinoline derivatives. These reactions include:

  • Hydrogenation: The compound can be reduced in the presence of hydrogen gas and catalysts to yield more saturated derivatives.
  • Alkylation: The nitrogen atom in the tetrahydroquinoline ring can be alkylated using alkyl halides.
  • Oxidation: The compound can be oxidized to form quinoline derivatives by introducing double bonds into the ring structure.

These reactions are often utilized in synthetic pathways to create more complex structures or to modify the biological activity of the compound.

Research has indicated that 7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline exhibits significant biological activities. It has been studied for its potential as an:

  • Antidiabetic agent: Some studies suggest that this compound may regulate glucose levels and improve insulin sensitivity.
  • Antimicrobial agent: Its structure allows it to interact with bacterial membranes, potentially leading to antibacterial effects.
  • Neuroprotective agent: There is evidence that it may protect neuronal cells from oxidative stress and apoptosis.

These activities make it a candidate for further pharmacological studies and potential therapeutic applications.

The synthesis of 7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline can be achieved through several methods:

  • Transfer Hydrogenation: This method involves the reduction of quinoline derivatives using Hantzsch ester in the presence of a catalyst such as boric acid under controlled temperature conditions .
  • Alkylation Reactions: Starting from 1,2,3,4-tetrahydroquinoline or its derivatives, the benzyloxy group can be introduced through nucleophilic substitution reactions with benzyl halides .
  • One-Pot Synthesis: Some protocols allow for the simultaneous formation of multiple bonds in a single reaction vessel, improving yield and reducing reaction steps .

These methods can vary based on desired yields and purity levels.

7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline has several applications in medicinal chemistry and drug development:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new medications targeting diabetes and bacterial infections.
  • Chemical Probes: It can serve as a molecular probe in biochemical studies to investigate cellular processes influenced by tetrahydroquinolines.
  • Synthetic Intermediates: This compound is often used as an intermediate in the synthesis of more complex organic molecules.

Studies focusing on the interaction profile of 7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline with various biological targets have shown:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in glucose metabolism or bacterial cell wall synthesis.
  • Receptor Binding: Preliminary data suggests potential interactions with neurotransmitter receptors which could explain its neuroprotective effects.

Further studies are necessary to elucidate these interactions fully and understand their implications for therapeutic use.

Several compounds share structural similarities with 7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
8-Methoxy-1,2,3,4-tetrahydroquinolineContains a methoxy group instead of benzyloxyExhibits different biological activity
6-Bromo-1,2,3,4-tetrahydroquinolineContains a bromine substituentIncreased reactivity due to halogen presence
5-Methyl-1,2,3,4-tetrahydroquinolineMethyl group at position fiveAltered lipophilicity affecting absorption

The uniqueness of 7-(Benzyloxy)-1,2,3,4-tetrahydroquinoline lies in its specific benzyloxy substitution which influences both its chemical reactivity and biological activity compared to other tetrahydroquinolines. This substitution may enhance its ability to penetrate biological membranes or interact with specific receptors more effectively than its analogs.

Core Molecular Framework and Substituent Configuration

The compound features a 1,2,3,4-tetrahydroquinoline core, a partially hydrogenated bicyclic system comprising a benzene ring fused to a piperidine-like structure. The benzyloxy group (-OCH₂C₆H₅) is attached at the 7-position of the aromatic ring, introducing steric bulk and electronic modulation. The molecular formula is C₁₆H₁₇NO, with a molar mass of 239.31 g/mol.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₇NO
Molecular Weight239.31 g/mol
SMILESC1CC2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1
InChIInChI=1S/C16H17NO/c1-2-5-13(6-3-1)12-18-15-9-8-14-7-4-10-17-16(14)11-15/h1-3,5-6,8-9,11,17H,4,7,10,12H2
Topological Polar Surface Area12.5 Ų

Spectroscopic and Conformational Features

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • Aliphatic protons: Two triplets at δ 2.72 ppm (J = 6 Hz) and δ 3.11 ppm (J = 6 Hz) correspond to the methylene groups adjacent to the nitrogen atom.
  • Aromatic protons: A doublet at δ 6.62 ppm (J = 2.25 Hz) and a doublet of doublets at δ 6.78 ppm (J = 5.75, 2.75 Hz) arise from the tetrahydroquinoline ring.
  • Benzyloxy group: A singlet at δ 3.90 ppm for the methylene bridge and multiplet resonances between δ 7.25–7.45 ppm for the benzyl aromatic protons.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

239.131014166 g/mol

Monoisotopic Mass

239.131014166 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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